BTK Biochemical Potency: Comparable to Leading Clinical Candidates
In a biochemical BTK inhibition assay, 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide (Example 99 of US20240083900) demonstrated an IC50 of 1 nM [1]. This places it in the same potency range as the FDA-approved covalent BTK inhibitor ibrutinib, which has a reported biochemical IC50 of approximately 0.5 nM for BTK [2]. While the assays are not identical, the comparable single-digit nanomolar potency indicates that this compound is a strong starting point for BTK-focused programs.
| Evidence Dimension | BTK biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765): IC50 ≈ 0.5 nM (biochemical assay, reported in patent review [2]) |
| Quantified Difference | Target compound is approximately 2-fold less potent than ibrutinib in biochemical assays; both are in the low nanomolar range. |
| Conditions | Target compound: BTK in vitro biochemical assay (BindingDB assay description). Ibrutinib: biochemical BTK assay (reviewed in [2]). |
Why This Matters
A BTK IC50 of 1 nM positions the compound within the potency range of clinically validated BTK inhibitors, supporting its use as a tool compound or lead scaffold in target validation and drug discovery.
- [1] BindingDB. BDBM658441: 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide. BTK IC50 = 1 nM. View Source
- [2] Cui ZX, Yao S, Zhang J, Lu H, Sun LP, et al. Bruton's tyrosine kinase (BTK) inhibitors: an updated patent review (2019-2024). Expert Opin Ther Pat. 2025 Oct. PMID: 40878081. View Source
